

3-Bromo-5-fluoro-4-methoxyaniline chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-fluoro-4-methoxyaniline

Cat. No.: B1290891

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-5-fluoro-4-methoxyaniline**

Introduction

3-Bromo-5-fluoro-4-methoxyaniline is a substituted aniline compound that serves as a crucial building block in organic synthesis. Its unique trifunctional substitution pattern, featuring bromo, fluoro, and methoxy groups on the aniline core, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] As a key pharmaceutical intermediate, its high purity and specific chemical structure are leveraged in the synthesis of advanced pharmaceutical compounds and active pharmaceutical ingredients (APIs).^[1] This document provides a comprehensive overview of its chemical properties, safety information, and synthetic considerations, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of **3-Bromo-5-fluoro-4-methoxyaniline** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Quantitative Data Summary

A compilation of the key identifiers and physical properties for **3-Bromo-5-fluoro-4-methoxyaniline** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	875664-44-1	[1][2][3][4][5][6]
Molecular Formula	C ₇ H ₇ BrFNO	[1][3][6][7]
Molecular Weight	220.04 g/mol	[1][6]
IUPAC Name	3-bromo-5-fluoro-4-methoxyaniline	[3][6]
Appearance	White to off-white or light yellow solid.[1][8]	[1][8]
Melting Point	70-73 °C	[1][6][8]
Boiling Point	290.56 °C (Predicted)	[1]
Purity	Typically ≥98%	[1][6]
InChI Key	DPAЛОVХCAGMEBU-UHFFFAOYSA-N	[3][6]
SMILES	COC1=C(F)C=C(N)C=C1Br	[3][6][7]

Spectroscopic Data

While specific spectra are proprietary to manufacturers, analytical documentation such as NMR, HPLC, and LC-MS is typically available upon request from suppliers.[2][9] Predicted mass spectrometry data indicates a monoisotopic mass of 218.9695 Da.[7] Predicted collision cross-section (CCS) values have been calculated for various adducts, such as [M+H]⁺ at 136.1 Å².[7]

Synthesis and Reactivity

3-Bromo-5-fluoro-4-methoxyaniline is a synthetic compound used as an intermediate. While specific, detailed experimental protocols for its synthesis are not publicly available, a general synthetic pathway can be inferred from methods used for structurally similar anilines. A

plausible multi-step synthesis would involve the strategic introduction of the bromo, fluoro, and methoxy substituents onto an aromatic precursor, followed by the reduction of a nitro group to the final aniline.

Experimental Protocols: A Generalized Synthetic Workflow


A common strategy for synthesizing substituted anilines like this involves a sequence of bromination, etherification (methylation), and nitro-reduction reactions, starting from a suitable precursor like a fluoronitrobenzene derivative.

Step 1: Bromination The initial step often involves the electrophilic bromination of a substituted nitrobenzene. A brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid can be used.^{[10][11]} The reaction temperature is carefully controlled to ensure regioselectivity.

Step 2: Nucleophilic Aromatic Substitution (Methylation) Following bromination, the methoxy group is introduced. This is typically achieved via a nucleophilic aromatic substitution reaction where a fluoride or other suitable leaving group is displaced by a methoxide source, such as sodium methoxide in methanol.^[10]

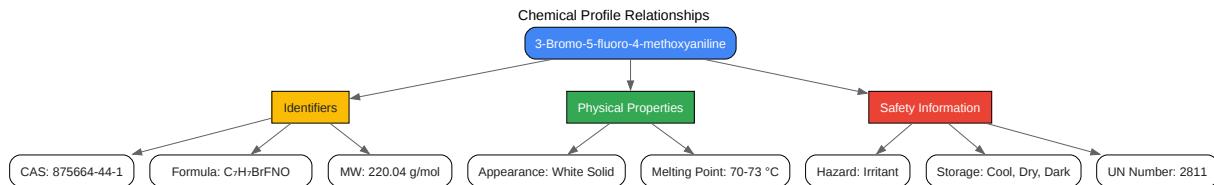
Step 3: Nitro Group Reduction The final key step is the reduction of the nitro group to the corresponding amine. This transformation can be accomplished using various reducing agents. A common method involves using sodium sulfide (Na₂S) in an aqueous solution at elevated temperatures.^[10] Other methods include catalytic hydrogenation or using metals like iron or tin in acidic conditions.

After the final step, the product, **3-Bromo-5-fluoro-4-methoxyaniline**, is isolated from the reaction mixture by precipitation or extraction, followed by purification steps such as recrystallization or column chromatography to achieve the desired high purity.^[10]

[Click to download full resolution via product page](#)

A potential multi-step synthesis pathway.

Safety and Handling


Proper handling of **3-Bromo-5-fluoro-4-methoxyaniline** is critical due to its potential hazards. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[12]

Hazard Identification and Personal Protective Equipment (PPE)

- Hazard Codes: Xi (Irritant).[8]
- Hazard Statements: Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.
- Precautionary Measures:
 - Engineering Controls: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[15]
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[13][15] If dusts are generated, respiratory protection is required.[15]
 - Hygiene: Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] The compound should be kept in a well-ventilated area under an inert atmosphere to maintain product quality.[13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

[Click to download full resolution via product page](#)

Key identifiers and properties of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 875664-44-1|3-Bromo-5-fluoro-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 3. 3-bromo-5-fluoro-4-methoxyaniline - C7H7BrFNO | CSSB00009816006 [chem-space.com]
- 4. 875664-44-1 Cas No. | 3-Bromo-5-fluoro-4-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 5. 3-Bromo-5-Fluoro-4-Methoxyaniline | CAS 875664-44-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 3-Bromo-5-fluoro-4-methoxyaniline, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 7. PubChemLite - 3-bromo-5-fluoro-4-methoxyaniline (C7H7BrFNO) [pubchemlite.lcsb.uni.lu]
- 8. 3-Bromo-5-fluoro-4-methoxyaniline CAS#: 875664-44-1 [m.chemicalbook.com]

- 9. 19056-41-8|3-Bromo-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 10. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 11. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 12. 4-Bromo-5-fluoro-2-methoxyaniline, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [3-Bromo-5-fluoro-4-methoxyaniline chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290891#3-bromo-5-fluoro-4-methoxyaniline-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

